[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine
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Overview
Description
[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine is a complex organic compound that features both benzothiadiazole and oxazole moieties.
Preparation Methods
The synthesis of [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiadiazole and oxazole rings separately, followed by their coupling through a methylamine linker. Reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine linker, using reagents like alkyl halides
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Biology: The compound’s biocompatibility makes it suitable for bioconjugation and labeling studies
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In CuAAC reactions, it acts as a ligand that stabilizes the copper(I) catalyst, enhancing reaction rates and reducing cytotoxicity . The compound’s structural features allow it to participate in various binding interactions, facilitating its role in bioconjugation and catalysis .
Comparison with Similar Compounds
[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine can be compared with other similar compounds such as:
BTTAA: A water-soluble ligand for CuAAC that also accelerates reaction rates and suppresses cytotoxicity.
BTTES: Another water-soluble ligand for CuAAC with similar properties.
The uniqueness of this compound lies in its specific combination of benzothiadiazole and oxazole moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONREHJSCQMWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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